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Executive Summary
In 1982, Kazuhiko Tatemoto and Viktor Mutt at the Karolinska Institute reported the discovery of

a novel 36-amino acid peptide from the porcine hypothalamus, which they named

Neuropeptide Y (NPY) due to its N-terminal and C-terminal tyrosine (Y) residues.[1][2] This

discovery was made possible by a novel chemical detection method that targeted peptides with

a C-terminal amide structure, a common feature of many biologically active peptides. The

isolation, sequencing, and initial characterization of NPY revealed it to be a member of the

pancreatic polypeptide family, exhibiting significant sequence homology with Peptide YY (PYY)

and Pancreatic Polypeptide (PP).[2][3] Subsequent studies quickly established NPY as one of

the most abundant neuropeptides in the mammalian brain, with potent physiological effects,

including profound vasoconstrictor activity.[4][5][6] This technical guide provides a detailed

overview of the core experimental protocols and quantitative data from the original 1982

publications that laid the groundwork for decades of research into the physiological roles of

NPY.
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The isolation and characterization of Neuropeptide Y was a multi-stage process requiring a

combination of tissue extraction, sequential chromatographic purification, and chemical

analysis. The methodologies employed by Tatemoto, Mutt, and colleagues were pivotal to their

success.

Tissue Extraction and Preparation
The starting material was upper small intestines or brains from pigs, obtained from a local

slaughterhouse. A key innovation was the use of a boiling water bath immediately upon

collection to denature proteolytic enzymes, thereby preventing the degradation of the target

peptides. The general extraction procedure was as follows:

Homogenization: Tissues were boiled for 10 minutes and then homogenized in acid-ethanol

(150 ml of 95% ethanol containing 5 ml of concentrated HCl per kg of tissue).

Extraction: The homogenate was stirred at 4°C for 10-12 hours.

Centrifugation: The extract was centrifuged to remove solid tissue debris.

Precipitation: The supernatant was adjusted to a pH of approximately 5 with NaOH, and two

volumes of cold ethanol were added to precipitate proteins. After standing overnight at 4°C,

the precipitate was removed by filtration.

Salt Precipitation: The peptide-containing filtrate was adjusted to pH 2.7 with HCl, and NaCl

was added to a concentration of 10 g/liter . Peptides were then precipitated by the addition of

two volumes of ether.

Collection: The resulting peptide precipitate was collected, dried, and stored as a crude

peptide concentrate powder.

Peptide Purification
The crude peptide concentrate underwent several stages of chromatographic purification. The

guiding principle for isolation was a novel chemical assay designed to detect the C-terminal

amide structure of the peptide.

Gel Filtration Chromatography: The crude peptide powder was dissolved in 0.2 M acetic acid

and applied to a Sephadex G-25 column. Fractions were collected and assayed for peptide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1591343?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


content.

Ion-Exchange Chromatography: Active fractions from the gel filtration step were pooled and

subjected to chromatography on a CM-cellulose (carboxymethyl cellulose) column. Elution

was performed using a gradient of increasing salt concentration (e.g., ammonium

bicarbonate).

Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification

step utilized reverse-phase HPLC, a high-resolution technique that separates peptides

based on their hydrophobicity.[7] Tryptic and chymotryptic fragments of the purified peptide

were separated using a Waters C18 µBondapak column with a trifluoroacetic acid/acetonitrile

solvent system.[2] This step was crucial for obtaining a homogenous peptide preparation

suitable for sequencing.

Amino Acid Sequencing
The primary structure of the purified NPY was determined using an improved dansyl Edman

subtractive technique.[2]

Enzymatic Digestion: The purified peptide (2-10 nmol) was digested with trypsin and

chymotrypsin to generate smaller, overlapping peptide fragments.

Fragment Separation: These fragments were separated using the HPLC protocol described

above.

Sequence Analysis: Each fragment was subjected to sequential Edman degradation. In each

cycle, the N-terminal amino acid was cleaved and identified. The sequence of the full 36-

residue peptide was reconstructed by aligning the overlapping fragments.[2]

C-Terminal Amide Confirmation: The presence of the C-terminal tyrosine amide (Tyr-NH2)

was confirmed by comparing the chromatographic behavior of the C-terminal fragment with

synthetic standards.

Data Presentation
The 1982 publications provided precise quantitative data on the amino acid composition of

porcine NPY.
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Table 1: Amino Acid Composition of Porcine
Neuropeptide Y
This table summarizes the amino acid composition of NPY as determined by Tatemoto (1982).

The analysis was performed after acid hydrolysis of the purified peptide. The integer values

represent the number of residues determined from the final sequence analysis.

Amino Acid Molar Ratio (Experimental)
Residues per Mole (Final
Sequence)

Aspartic acid (Asx) 4.9 5

Threonine (Thr) 1.0 1

Serine (Ser) 1.8 2

Glutamic acid (Glx) 3.1 3

Proline (Pro) 3.8 4

Glycine (Gly) 1.1 1

Alanine (Ala) 3.1 3

Isoleucine (Ile) 1.8 2

Leucine (Leu) 2.1 2

Tyrosine (Tyr) 4.6 5

Histidine (His) 0.9 1

Lysine (Lys) 1.1 1

Arginine (Arg) 3.9 4

Total Residues - 36

Source: Tatemoto, K. (1982). Proc Natl Acad Sci U S A, 79(18), 5485-9.[2]

The final determined amino acid sequence was: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-

Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-

Gln-Arg-Tyr-NH₂[2][8]
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Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the sequential process used to isolate and purify

Neuropeptide Y from porcine brain tissue.

Fig 1. Workflow for the isolation and sequencing of porcine NPY.

Functional Pathway (1982 Perspective)
At the time of its discovery, the specific receptors and intracellular signaling cascades for NPY

were unknown. However, its potent biological activity was immediately apparent. The primary

functional effect described was its ability to induce strong vasoconstriction in peripheral and

cerebral blood vessels.[4][6][9] This diagram represents the direct functional relationship

understood in 1982.
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Fig 2. NPY's observed vasoconstrictor effect on vascular smooth muscle.

Conclusion
The 1982 discovery of Neuropeptide Y by Tatemoto and Mutt was a landmark achievement in

neuroscience and endocrinology. Their application of a novel chemical detection method

combined with rigorous purification and sequencing protocols successfully identified one of the

most abundant and potent signaling molecules in the central nervous system.[2][7] The

foundational data on its structure and its powerful vasoconstrictor activity opened up new

avenues of research into its role in regulating a vast array of physiological processes, from

cardiovascular function and appetite to stress response and circadian rhythms. This technical

guide serves as a reference for the original methodologies and data that introduced

Neuropeptide Y to the scientific community, forming the bedrock of all subsequent research in

the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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